molecular formula C41H49FN5O8P B15328628 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B15328628
M. Wt: 789.8 g/mol
InChI Key: CNFKJHKDSRXNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly specialized phosphoramidite derivative, critical in oligonucleotide synthesis. Its structure features:

  • A bis(4-methoxyphenyl)-phenylmethoxy (trityl) group, which acts as a protecting group for hydroxyl functions during solid-phase synthesis .
  • A 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group, characteristic of phosphoramidite reagents used in RNA/DNA chain elongation .
  • A 3-fluorooxolan (tetrahydrofuran) ring, which enhances conformational stability and nuclease resistance in oligonucleotides.
  • A 2-oxopyrimidin-4-yl acetamide moiety, mimicking natural nucleobases for base-pairing interactions.

Its primary application lies in the synthesis of modified oligonucleotides, where fluorine substitution (3-fluorooxolan) improves metabolic stability and target binding . The trityl and phosphoramidite groups enable controlled, stepwise synthesis of nucleic acid sequences in automated systems.

Properties

Molecular Formula

C41H49FN5O8P

Molecular Weight

789.8 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)

InChI Key

CNFKJHKDSRXNFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with potential biological activities. Its intricate structure includes multiple functional groups, such as a pyrimidine ring and various substituents that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₄₈H₅₈N₈O₉P, with a molecular weight of approximately 979.0 g/mol. The unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Property Value
Molecular FormulaC₄₈H₅₈N₈O₉P
Molecular Weight979.0 g/mol
Structural FeaturesPyrimidine ring, phosphoramidite moiety

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, suggesting that it may target specific oncogenic pathways.
  • Anti-inflammatory Effects : Initial investigations indicate that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Interaction : The compound's structure allows it to interact with various enzymes, which may lead to alterations in metabolic pathways relevant to disease states.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This interaction can modulate their activity, leading to downstream effects on cellular processes.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that at certain concentrations, the compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against malignancies.
  • Cytotoxicity Assessments : Cytotoxicity assays performed on primary neurons and hepatocytes have shown that the compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development.
  • Pharmacological Profiling : Pharmacological studies have revealed that the compound may act as an inhibitor of specific kinases involved in cancer progression, suggesting a targeted approach in its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoramidite Derivatives

Compound A: N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-oxolan-2-yl]-1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethyl-methanimidamide

  • Structural Differences : Replaces the 2-oxopyrimidine with a pyrazolo[4,3-d]pyrimidine core.
  • Functional Impact : The pyrazolo-pyrimidine group may alter base-pairing specificity or stacking interactions in oligonucleotides.
  • Physicochemical Properties : Higher molecular weight (1,200–1,300 g/mol vs. ~900 g/mol for the target compound) due to additional phosphoramidite and methanimidamide groups.
Parameter Target Compound Compound A
Molecular Weight ~900 g/mol ~1,250 g/mol
Key Functional Groups 2-Oxopyrimidine, fluorooxolan Pyrazolo-pyrimidine, dual phosphoramidites
Application RNA/DNA synthesis Modified nucleotide probes

Nucleoside Analogs with Varied Protecting Groups

Compound B: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structural Differences : Lacks phosphoramidite and sugar moieties; features a pyrazole-acetamide backbone.
  • Functional Impact: Designed as an insecticide intermediate rather than a nucleotide building block. The chloro and cyano groups enhance electrophilic reactivity for pesticidal activity.
  • Physicochemical Properties : Lower molecular weight (283.32 g/mol) and higher lipophilicity (LogP ~3.2) compared to the target compound.

Acetamide-Containing Pharmaceuticals

Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Differences: Sulfonamide group replaces phosphoramidite; chromenone and pyrazolo-pyrimidine cores dominate.
  • Functional Impact : Acts as a kinase inhibitor (anticancer applications) via sulfonamide-mediated hydrogen bonding.
  • Physicochemical Properties : Higher polarity due to sulfonamide (LogP ~2.8) and lower thermal stability (MP: 175–178°C vs. ~200°C for phosphoramidites) .

Research Findings on Structural Similarity and Mechanism

  • Bioinformatics Predictions : Compounds with shared scaffolds (e.g., trityl-protected phosphoramidites) exhibit analogous mechanisms in oligonucleotide synthesis, such as coupling efficiency and steric protection .
  • Noncovalent Interactions: The 3-fluorooxolan group in the target compound enhances van der Waals interactions and reduces enzymatic degradation compared to non-fluorinated analogs .
  • Docking Studies : Pyrimidine derivatives (e.g., 2-oxopyrimidine vs. pyrazolo-pyrimidine in Compound A) show distinct binding affinities to DNA polymerases, affecting synthesis fidelity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.